Cas no 53004-93-6 (Butanoic acid,2-methyl-, 5-methyl-2-(1-methylethyl)cyclohexyl ester)

Butanoic acid,2-methyl-, 5-methyl-2-(1-methylethyl)cyclohexyl ester structure
53004-93-6 structure
Product Name:Butanoic acid,2-methyl-, 5-methyl-2-(1-methylethyl)cyclohexyl ester
CAS-nummer:53004-93-6
MF:C15H28O2
MW:240.381625175476
CID:370873
PubChem ID:27868
Update Time:2025-04-19

Butanoic acid,2-methyl-, 5-methyl-2-(1-methylethyl)cyclohexyl ester Chemische en fysische eigenschappen

Naam en identificatie

    • Butanoic acid,2-methyl-, 5-methyl-2-(1-methylethyl)cyclohexyl ester
    • (5-methyl-2-propan-2-ylcyclohexyl) 2-methylbutanoate
    • 2-(isopropyl)-5-methylcyclohexyl 2-methylbutyrate
    • 5-methyl-2-(propan-2-yl)cyclohexyl 2-methylbutanoate
    • EINECS 258-291-7
    • Menthyl 3-methylbutanoate
    • 2-06-00-00043 (Beilstein Handbook Reference)
    • 5-Methyl-2-(1-methylethyl)cyclohexyl 3-methylbutanoate
    • EINECS 240-460-1
    • BRN 3200250
    • SCHEMBL2033140
    • menthyl 2-methylbutyrate
    • 1-Isopropyl-4-methylcyclohex-2-yl 3-methylbutanoate
    • Menthyl isopentanoate
    • Menthyl isovalerianate
    • DTXSID50866294
    • NS00088767
    • 2-ISOPROPYL-5-METHYLCYCLOHEXYL 2-METHYLBUTANOATE
    • Butanoic acid, 2-methyl-, 5-methyl-2-(1-methylethyl)cyclohexyl ester
    • (1alpha,2beta,5alpha)-3-Methylbutanoic acid, 5-methyl-2-(1-methylethyl)cyclohexyl ester
    • Mentyl isovalerate
    • 53004-93-6
    • P-Menth-3-yl isovalerate
    • Inchi: 1S/C15H28O2/c1-6-12(5)15(16)17-14-9-11(4)7-8-13(14)10(2)3/h10-14H,6-9H2,1-5H3
    • InChI-sleutel: FGHREPYEIHRUKM-UHFFFAOYSA-N
    • LACHT: O(C(C(C)CC)=O)C1CC(C)CCC1C(C)C

Berekende eigenschappen

  • Exacte massa: 240.20904
  • Monoisotopische massa: 240.20893
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 5
  • Complexiteit: 247
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 4
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: 5
  • Topologisch pooloppervlak: 26.3

Experimentele eigenschappen

  • Dichtheid: 0.91
  • Kookpunt: 269.5°Cat760mmHg
  • Vlampunt: 124.1°C
  • Brekindex: 1.452
  • PSA: 26.3
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